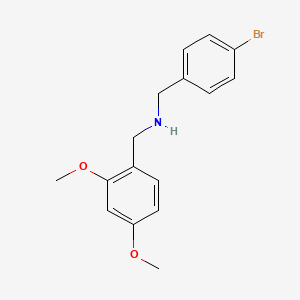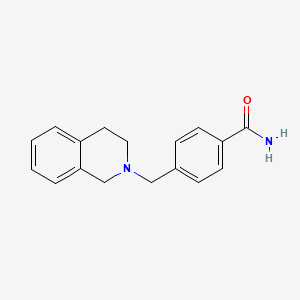![molecular formula C12H14N4O2S B5687218 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B5687218.png)
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 selectively inhibits the activity of CDK4 and CDK6, which are involved in the regulation of the G1 phase of the cell cycle. By inhibiting these kinases, 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 induces cell cycle arrest in cancer cells, preventing them from progressing through the cell cycle and dividing. This ultimately leads to inhibition of tumor growth.
Biochemical and Physiological Effects:
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It also enhances the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been found to be well-tolerated in preclinical studies, with minimal toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 is a potent and selective inhibitor of CDK4 and CDK6, making it an attractive target for cancer therapy. It has been extensively studied in preclinical models, and has shown promising results in inhibiting tumor growth. However, there are also limitations to using 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in lab experiments. It has been found to be less effective in certain types of cancer, and there is also the potential for resistance to develop over time.
Orientations Futures
There are several future directions for research on 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991. One area of focus is on identifying biomarkers that can predict response to 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in cancer patients. Another area of research is on developing combination therapies that can enhance the efficacy of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in treating cancer. There is also ongoing research on developing second-generation CDK4/6 inhibitors that may have improved efficacy and fewer side effects. Overall, 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has shown great promise as a potential cancer therapy, and continued research in this area is needed to fully realize its therapeutic potential.
Méthodes De Synthèse
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 was first synthesized by Pfizer in 2004. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in high purity.
Applications De Recherche Scientifique
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4 and CDK6, which are critical regulators of the cell cycle. 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been found to induce cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-10-3-5-11(6-4-10)19(13,17)18/h3-7H,1-2H3,(H2,13,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQNRRKIZITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]](/img/structure/B5687156.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5687162.png)
![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)
![4-azepan-1-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxobutanamide](/img/structure/B5687180.png)




![(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)
![methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)